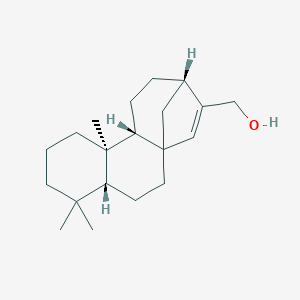
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and biological research. This compound is a derivative of pyrazol and quinoline, which are both well-known classes of compounds with diverse biological and chemical properties.
科学的研究の応用
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been extensively studied for its potential applications in medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of several enzymes, including tyrosine kinase and phosphodiesterase. In material science, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been investigated for its potential use as a fluorescent dye and as a building block for the synthesis of organic semiconductors. In biological research, this compound has been used as a tool for studying the mechanism of action of various enzymes and receptors.
作用機序
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and receptors. For example, it has been found to inhibit tyrosine kinase, which is a key enzyme involved in cell signaling pathways. It has also been reported to inhibit phosphodiesterase, which is an enzyme that regulates the levels of cyclic nucleotides in cells. In addition, this compound has been found to interact with several receptors, including GABA receptors and dopamine receptors.
生化学的および生理学的効果
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have demonstrated that it can reduce tumor growth in animal models and improve cognitive function in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the main advantages of using 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline in lab experiments is its potent activity against various enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these targets. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and testing.
将来の方向性
There are several future directions for research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Another direction is to explore its potential as a fluorescent dye and as a building block for the synthesis of organic semiconductors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成法
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline involves the reaction of 4-methylquinoline-2-carbaldehyde with 3,5-diphenylpyrazole in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles, and it has been found to be efficient and reproducible.
特性
製品名 |
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline |
|---|---|
分子式 |
C25H19N3 |
分子量 |
361.4 g/mol |
IUPAC名 |
2-(3,5-diphenylpyrazol-1-yl)-4-methylquinoline |
InChI |
InChI=1S/C25H19N3/c1-18-16-25(26-22-15-9-8-14-21(18)22)28-24(20-12-6-3-7-13-20)17-23(27-28)19-10-4-2-5-11-19/h2-17H,1H3 |
InChIキー |
ZIQRWOPPZOQFKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




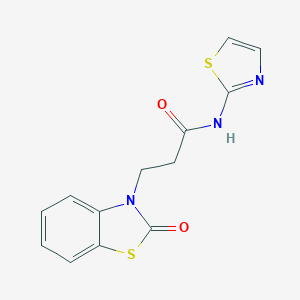
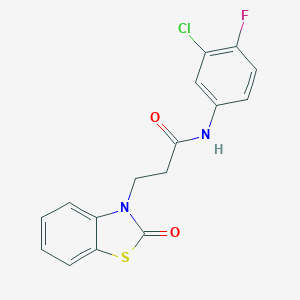
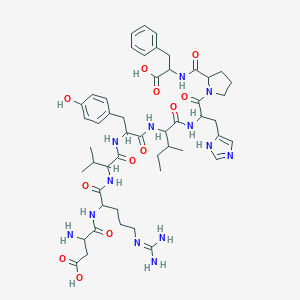



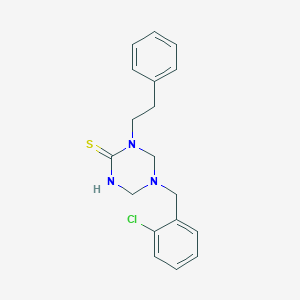
![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
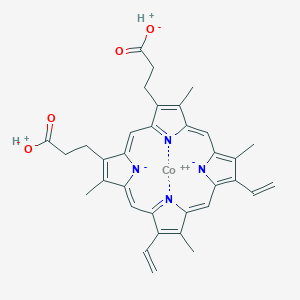
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

